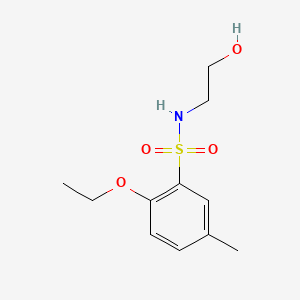![molecular formula [C38H23N6O10S.Cr.2Na]; [C36H20N5O9S.Cr.2Na] B1171890 Acid Black 168 CAS No. 12238-87-8](/img/new.no-structure.jpg)
Acid Black 168
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Black 168 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing and printing textiles, including wool, silk, polyamide, and polyvinyl alcohol fabrics. The compound is known for its excellent color fastness and ability to produce deep black shades. Its chemical structure includes a chromium complex, which contributes to its stability and color properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 168 involves several key steps:
Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazonium salt formed is then coupled with Naphthalen-2-ol to produce an azo dye intermediate.
Complexation: The azo dye is subsequently complexed with chromium to form the final 1:2 chromium complex
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a black powder .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: Substitution reactions can occur at the aromatic rings, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, sulfonating agents.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced fragments.
Substitution Products: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Acid Black 168 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye degradation and environmental impact.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, leather coloring, and ink formulations .
Mécanisme D'action
The primary mechanism of action of Acid Black 168 involves its ability to bind to fibers through ionic and hydrogen bonding interactions. The chromium complex in its structure enhances its affinity for fibers, resulting in a strong and permanent coloration. The dye molecules penetrate the fiber matrix and form stable complexes, ensuring color fastness and resistance to washing .
Comparaison Avec Des Composés Similaires
Acid Black 1: Another acid dye used for similar applications but with different shade properties.
Acid Black 52: Known for its use in leather dyeing.
Acid Black 210: Used in textile dyeing with slightly different fastness properties
Uniqueness of Acid Black 168:
Color Fastness: Superior color fastness compared to some other acid dyes.
Stability: High stability due to the chromium complex.
Versatility: Suitable for a wide range of substrates, including wool, silk, and synthetic fibers
This compound stands out due to its excellent dyeing properties, stability, and versatility, making it a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
12238-87-8 |
|---|---|
Formule moléculaire |
[C38H23N6O10S.Cr.2Na]; [C36H20N5O9S.Cr.2Na] |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



